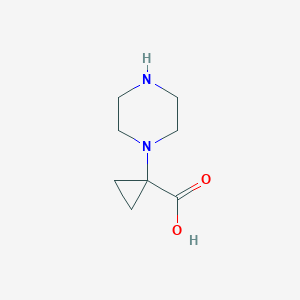

1-(Piperazin-1-yl)cyclopropane-1-carboxylic acid

Description

1-(Piperazin-1-yl)cyclopropane-1-carboxylic acid is a cyclopropane derivative featuring a piperazine ring and a carboxylic acid group. The cyclopropane ring introduces steric strain, while the piperazine moiety provides basicity and hydrogen-bonding capacity, making the compound a versatile building block in medicinal chemistry. Its molecular formula is reported as C₈H₁₃N₂O₂ for the base form, with a molecular weight of 170.21 g/mol, and C₈H₁₆Cl₂N₂O₂ (dihydrochloride salt) with a molecular weight of 243.13 g/mol . The compound is utilized in synthesizing bioactive molecules, such as anti-schistosomal agents, where its piperazine group facilitates interactions with biological targets .

Properties

Molecular Formula |

C8H14N2O2 |

|---|---|

Molecular Weight |

170.21 g/mol |

IUPAC Name |

1-piperazin-1-ylcyclopropane-1-carboxylic acid |

InChI |

InChI=1S/C8H14N2O2/c11-7(12)8(1-2-8)10-5-3-9-4-6-10/h9H,1-6H2,(H,11,12) |

InChI Key |

HDTINWJCIDYFPP-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1(C(=O)O)N2CCNCC2 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(piperazin-1-yl)cyclopropane-1-carboxylic acid generally involves:

- Formation of a cyclopropane carboxylate intermediate

- Introduction of the piperazine moiety via nucleophilic substitution or amide bond formation

- Protection and deprotection of functional groups to control reactivity

- Salt formation for purification and isolation

Method Based on Acylation of Piperazine with Cyclopropanecarbonyl Chloride

One common approach involves the direct acylation of piperazine with cyclopropanecarbonyl chloride under mild conditions:

- Step 1: Piperazine is dissolved in a suitable solvent such as acetic acid or dichloromethane under nitrogen atmosphere.

- Step 2: Cyclopropanecarbonyl chloride is added dropwise at controlled temperature (e.g., 0–40 °C).

- Step 3: The reaction mixture is stirred at room temperature overnight to ensure complete reaction.

- Step 4: The mixture is filtered, and the solvent is removed under reduced pressure.

- Step 5: The residue is treated with toluene and subjected to distillation under reduced pressure to remove impurities.

- Step 6: The crude product is cooled, and water is added slowly to precipitate the product, which is then filtered and washed to yield this compound or its salt form.

This method is noted for its simplicity, mild conditions, and relatively high yield and purity, making it suitable for industrial scale-up.

Protection-Deprotection Strategy Using Boc-Protected Intermediates

Another well-documented synthetic route involves the use of tert-butoxycarbonyl (Boc) protecting groups on the piperazine nitrogen to prevent side reactions:

- Step 1: Synthesis of 4-(cyclopropanecarbonyl)piperazine-1-carboxylic acid tert-butyl ester by coupling piperazine with cyclopropanecarboxylic acid derivatives under amide coupling conditions (e.g., using coupling agents like HBTU and bases such as diisopropylethylamine in solvents like dimethylacetamide).

- Step 2: Removal of the Boc protecting group using trifluoroacetic acid (TFA) to yield the free amine intermediate.

- Step 3: Salt formation by reaction with acid chlorides to obtain the corresponding hydrochloride or other mineral acid salts.

- Step 4: Crystallization to purify the final product.

This approach provides high purity and yield, and the mild deprotection conditions preserve the integrity of the cyclopropane ring and carboxylic acid functionality.

Multi-Step Synthesis Involving Cyclopropylmethyl Intermediates

In more complex synthetic schemes, cyclopropylmethyl intermediates are prepared and functionalized:

- Preparation of ethyl 2-(hydroxymethyl)cyclopropane-1-carboxylate followed by conversion to cyclopropylcarbinyl bromide using phosphorus tribromide.

- Nucleophilic substitution with potassium cyanide to form nitrile intermediates.

- Reduction of nitriles to amines using lithium aluminum hydride.

- Coupling with carboxylic acid derivatives using carbodiimide coupling reagents (e.g., CDI) to form amide bonds.

These steps are part of more elaborate syntheses for derivatives related to this compound, especially when structural modifications are desired for pharmacological studies.

Comparative Data Table of Preparation Methods

Analytical and Purification Techniques

- High-Performance Liquid Chromatography (HPLC): Used for purification and confirmation of purity, especially in complex syntheses.

- Crystallization: Employed after salt formation to isolate pure crystalline forms.

- Distillation under Reduced Pressure: Used to remove solvents and impurities after reaction completion.

- Spectroscopic Characterization: NMR, IR, and mass spectrometry confirm structure and purity.

Chemical Reactions Analysis

Types of Reactions

1-(Piperazin-1-yl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles, solvents like dichloromethane or ethanol, and bases like triethylamine.

Major Products Formed

Oxidation: Oxidized derivatives of the cyclopropane ring.

Reduction: Reduced derivatives with modified functional groups.

Substitution: Substituted products with different nucleophiles attached to the piperazine ring.

Scientific Research Applications

1-(Piperazin-1-yl)cyclopropane-1-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Explored as a potential intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(Piperazin-1-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may interact with neurotransmitter receptors in the brain, influencing neuronal signaling and potentially exhibiting therapeutic effects in neurological conditions .

Comparison with Similar Compounds

Comparison with Similar Cyclopropane Derivatives

Structural and Physicochemical Properties

The table below compares key attributes of 1-(Piperazin-1-yl)cyclopropane-1-carboxylic acid with structurally related cyclopropane derivatives:

†CAS number corresponds to the dihydrochloride form; base form CAS is inconsistently reported (e.g., "G0 Cl O N" in lacks clarity).

Research Findings

- Medicinal Chemistry : this compound derivatives are intermediates in anti-schistosomal agents. For example, compound 32a (a biarylalkyl amide) showed improved efficacy when synthesized using cyclopropyl(piperazin-1-yl)ketone .

- Physicochemical Data : The Boc-protected analog exhibits a higher log P (1.4 vs. ~0.5 for the base piperazine compound), suggesting better membrane permeability but lower aqueous solubility .

Notes on Discrepancies and Limitations

- Molecular Weight Variability : Reported molecular weights for this compound vary (e.g., 206.67 in vs. 170.21 in ). This may reflect differences in salt forms or measurement techniques.

- CAS Number Ambiguity : The base form’s CAS number is inconsistently documented, necessitating verification via authoritative sources like Enamine’s catalogue .

Biological Activity

1-(Piperazin-1-yl)cyclopropane-1-carboxylic acid (PCCA) is a compound characterized by its unique structural features, including a piperazine ring and a cyclopropane moiety. This article explores its biological activities, including antimicrobial and anticancer properties, supported by various studies and data.

- Molecular Formula : C8H15N2O2

- Molecular Weight : 171.22 g/mol

- Structure : The presence of both a piperazine ring and a cyclopropane structure suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor binding.

Synthesis and Derivatives

PCCA can be synthesized through various methods, often involving the cyclization of piperazine derivatives. The synthesis process typically includes:

- Preparation of precursors : Starting materials include piperazine derivatives and cyclopropane carboxylic acids.

- Cyclization reaction : Mediated by reagents such as polyphosphoric acid, leading to the formation of PCCA.

- Isolation and purification : The final product is isolated as a hydrochloride salt to enhance solubility.

Antimicrobial Properties

PCCA has shown significant antibacterial activity. Its mechanism may involve:

- Inhibition of bacterial enzymes.

- Disruption of bacterial cell membranes.

Studies indicate that compounds with similar structures often exhibit antimicrobial properties, making PCCA a candidate for further pharmacological exploration. In vitro assays have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Activity

Recent research has highlighted PCCA's potential in cancer therapy:

- Case Study : A derivative of PCCA was evaluated for its anticancer properties against human hepatocarcinoma cell lines (SMMC-7721, HepG2, Hep3B). The compound exhibited IC50 values of 1.39 ± 0.13 µM for SMMC-7721, 0.51 ± 0.09 µM for HepG2, and 0.73 ± 0.08 µM for Hep3B, indicating potent cytotoxicity against these cancer cells .

- Mechanism of Action : The anticancer effects were attributed to the induction of reactive oxygen species (ROS), leading to apoptosis in cancer cells. Additionally, molecular docking studies confirmed the binding affinity of PCCA derivatives to specific kinases involved in cancer progression.

Comparative Analysis

To better understand the uniqueness of PCCA, a comparison with structurally related compounds is provided below:

| Compound Name | Molecular Formula | Molecular Weight | Key Features |

|---|---|---|---|

| 7-Chloro-1-cyclopropyl-4-oxo-6-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid | C17H18ClN3O3 | 347.80 g/mol | Antibacterial activity; used as an impurity in ciprofloxacin |

| 1-Cyclopropyl-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid | C17H19N3O3 | 313.36 g/mol | Desfluoro derivative; related to ciprofloxacin |

| 6-Fluoroquinolone derivatives | Varied | Varied | Broad-spectrum antibacterial activity; includes piperazine moiety |

Future Directions

Further research is warranted to explore:

- The full spectrum of biological activities exhibited by PCCA.

- Detailed mechanisms of action at the molecular level.

- Potential side effects and synergistic effects with other pharmacological agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.